molecular formula C19H21F2N3O3S B12749655 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- CAS No. 183135-68-4

5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo-

Cat. No.: B12749655
CAS No.: 183135-68-4
M. Wt: 409.5 g/mol
InChI Key: FWEDMKLWKZKMBM-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is a synthetic compound known for its potential antimicrobial properties. It belongs to the class of thiazoloquinolones, which are characterized by their fused thiazole and quinoline rings. This compound has garnered interest due to its promising activity against various bacterial strains, including Mycobacterium tuberculosis .

Preparation Methods

The synthesis of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- typically involves multi-step reactions starting from readily available precursors. One common synthetic route begins with the reaction of 2,4-dichlorobenzoic acid and 2,4-dichloro-5-fluoroacetophenone . The process includes several steps such as cyclization, substitution, and oxidation to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with different nucleophiles can yield a range of derivatives with varying antimicrobial properties .

Scientific Research Applications

5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- has been extensively studied for its antimicrobial activity. It has shown significant efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains . Additionally, it has been evaluated for its ability to inhibit the supercoiling activity of DNA gyrase, an essential enzyme for bacterial DNA replication .

Properties

CAS No.

183135-68-4

Molecular Formula

C19H21F2N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

8-[3-(ethylaminomethyl)pyrrolidin-1-yl]-7,9-difluoro-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H21F2N3O3S/c1-2-22-8-10-3-4-23(9-10)16-12(20)7-11-15(14(16)21)24-5-6-28-18(24)13(17(11)25)19(26)27/h7,10,22H,2-6,8-9H2,1H3,(H,26,27)

InChI Key

FWEDMKLWKZKMBM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N4CCSC4=C(C3=O)C(=O)O)F

Origin of Product

United States

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